molecular formula C20H30N2O3 B2737734 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide CAS No. 921540-64-9

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide

Cat. No.: B2737734
CAS No.: 921540-64-9
M. Wt: 346.471
InChI Key: NMSFMQZEZDLGBW-UHFFFAOYSA-N
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Description

N-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

  • 3,3-Dimethyl groups: Steric hindrance at position 3, which may influence conformational flexibility and binding interactions.
  • 8-Butyramide moiety: A linear aliphatic amide at position 8, offering hydrogen-bonding capability and modulating solubility.

Benzoxazepines are pharmacologically significant scaffolds, often explored as kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-6-7-18(23)21-15-8-9-16-17(12-15)25-13-20(4,5)19(24)22(16)11-10-14(2)3/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSFMQZEZDLGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, anti-proliferative effects, and mechanisms of action based on available literature.

  • Molecular Formula : C22H32N4O4S
  • Molecular Weight : 448.6 g/mol
  • CAS Number : 1428373-16-3

Cytotoxicity and Anti-Proliferative Effects

Recent studies have evaluated the cytotoxic effects of various compounds similar to this compound. The following table summarizes findings related to cytotoxicity against different cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMolt 4/C8 T-Lymphocytes4.86Induces apoptosis via caspase activation
Compound BCEM T-Lymphocytes9.42Apoptosis and necrosis observed
Compound CL1210 Murine Cells31.8Cell cycle arrest and apoptosis

These findings indicate that compounds with structural similarities to N-(5-isopentyl...) exhibit significant cytotoxicity in T-cell lines and murine models. The mechanism often involves the activation of apoptotic pathways through caspase enzymes, which are critical mediators in programmed cell death .

Case Studies

One notable study involved the synthesis and evaluation of sulfonamide derivatives related to N-(5-isopentyl...) for their anti-proliferative activity against human tumor cell lines. The study demonstrated that certain derivatives showed promising results with IC50 values indicating potent activity against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines:

CompoundCell LineIC50 (μM)Observed Effects
Compound DMCF-73.96Induces intrinsic apoptotic pathway
Compound ECaco-25.87Upregulates pro-apoptotic proteins

The study highlighted that compound D induced apoptosis through the intrinsic pathway by enhancing Bax expression and reducing Bcl-2 levels .

The mechanisms by which N-(5-isopentyl...) exerts its biological effects are multifaceted:

  • Caspase Activation : Evidence suggests that compounds similar to N-(5-isopentyl...) activate caspases, leading to apoptosis in neoplastic cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds may cause cell cycle arrest at specific phases, contributing to their anti-proliferative effects.
  • Inhibition of Metalloenzymes : Research into related sulfonamide derivatives has shown inhibition of carbonic anhydrase isoforms associated with tumor progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, core modifications, and functional properties:

Compound Name Core Structure Key Substituents Biological Activity Physical/Chemical Properties
N-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide Benzo[b][1,4]oxazepine 5-isopentyl, 8-butyramide Not reported in evidence Likely moderate lipophilicity due to branched alkyl/amide groups
(S)-GSK2982772 Benzo[b][1,4]oxazepine 5-methyl, 3-(1,2,4-triazole-3-carboxamide) Potent RIPK1 inhibitor; reduces TNF-driven cytokines High binding affinity (sub-nM IC₅₀), solid state
8-Methoxy-5-pentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6i) Benzo[f][1,4]thiazepine (S atom) 8-methoxy, 5-pentyl Not reported Yellow oil; IR peaks at 1675, 1596, 1565 cm⁻¹
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide Benzo[b][1,4]oxazepine 5-isobutyl, 8-(trifluoromethyl benzamide) Not reported Enhanced metabolic stability due to CF₃ group
(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl Benzo[b][1,4]oxazepine 5-benzyl, 3-isoxazole Not reported 98% purity; solid state

Key Structural and Functional Insights:

Core Heteroatom Effects :

  • Replacing the oxazepine oxygen (O) with sulfur (S) in thiazepines (e.g., compound 6i ) alters electronic properties and ring conformation. Sulfur’s larger atomic radius may reduce metabolic oxidation but increase polarizability.
  • Benzoxazepines (O-containing) generally exhibit better water solubility than thiazepines .

Substituent Impact :

  • Alkyl Chain Variations :

  • The target’s 5-isopentyl group (branched C5) may enhance lipid bilayer interaction compared to GSK2982772’s 5-methyl (C1) .
  • Compound 6i’s 5-pentyl (linear C5) results in a yellow oil, suggesting lower crystallinity than the target’s branched analog .
    • Amide vs. Heterocyclic Groups :
  • The 8-butyramide in the target compound provides a flexible hydrogen-bond donor/acceptor, contrasting with GSK2982772’s rigid triazole carboxamide, which likely enhances target selectivity .

Biological Implications: GSK2982772’s triazole carboxamide is critical for RIPK1 inhibition, a feature absent in the target compound .

Research Findings and Trends

  • Synthetic Accessibility :
    • Benzoxazepines with alkyl/amide substituents (e.g., target compound) are typically synthesized via cyclization reactions, similar to methods used for thiazepines . Reaction times vary (24–48 hours) depending on substituent bulk .
  • Structure-Activity Relationships (SAR) :
    • Small substituents (e.g., methyl in GSK2982772) favor high kinase affinity, while bulky groups (isopentyl) may optimize pharmacokinetics .
    • Thiazepines (e.g., 6i) exhibit distinct NMR chemical shifts (e.g., C5 at δ 55–60 ppm) compared to oxazepines (δ 45–50 ppm), reflecting electronic differences .

Q & A

Basic: What are the key steps in synthesizing this benzoxazepine derivative, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Benzoxazepine Ring Formation : Cyclization of precursor amines and carbonyl compounds under acidic or basic conditions. For example, condensation of substituted phenols with β-amino alcohols to form the oxazepine core .

Substituent Introduction : The isopentyl and butyramide groups are introduced via alkylation or coupling reactions. Reagents like EDCI/HOBt may facilitate amide bond formation .

Optimization : Parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions .
  • Continuous Flow Chemistry : Industrial-scale optimization reduces by-products and improves yield .

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